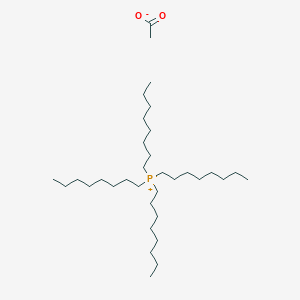
Tetraoctylphosphanium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraoctylphosphanium acetate is a quaternary phosphonium salt with the chemical formula C32H68O2P. It is an ionic liquid known for its unique properties, such as high thermal stability and low volatility. This compound is used in various applications, including as a phase transfer catalyst and in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetraoctylphosphanium acetate typically involves the reaction of tetraoctylphosphonium bromide with sodium acetate. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraoctylphosphanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The acetate group can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metathesis reactions often involve the use of silver salts or other suitable reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Tetraoctylphosphanium acetate has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of enzyme-catalyzed reactions and as a stabilizing agent for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of tetraoctylphosphanium acetate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, stabilizing transition states and intermediates in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylphosphonium acetate
- Tetrabutylphosphonium bromide
- Tetraoctylphosphonium bromide
Uniqueness
Tetraoctylphosphanium acetate is unique due to its longer alkyl chains, which provide higher thermal stability and lower volatility compared to similar compounds like tetrabutylphosphonium acetate. This makes it particularly useful in high-temperature applications and processes requiring low vapor pressure.
Eigenschaften
CAS-Nummer |
172682-89-2 |
|---|---|
Molekularformel |
C34H71O2P |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
tetraoctylphosphanium;acetate |
InChI |
InChI=1S/C32H68P.C2H4O2/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;1-2(3)4/h5-32H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
NCYWEOAYLCHMDJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
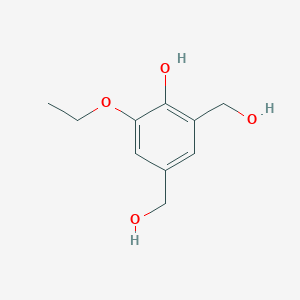
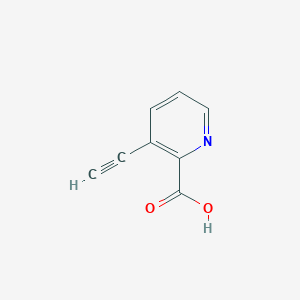
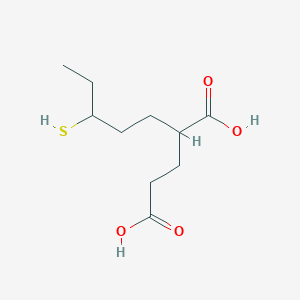
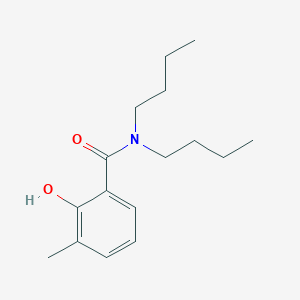
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
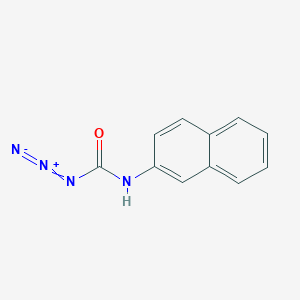

silane](/img/structure/B14260937.png)
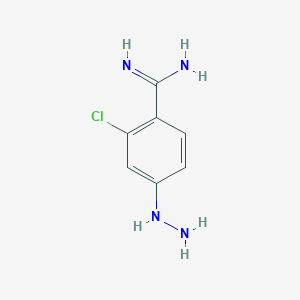
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
